molecular formula C12H13F3N2O2 B2854069 1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone CAS No. 866145-10-0

1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone

Cat. No.: B2854069
CAS No.: 866145-10-0
M. Wt: 274.243
InChI Key: NUCXWONCVFAJHD-UHFFFAOYSA-N
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Description

1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone is a chemical compound known for its unique structure and diverse applications. It features a morpholine ring, a trifluoromethyl group, and a pyridine ring, making it a versatile molecule in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone involves its interaction with specific molecular targets. The morpholine ring can interact with enzyme active sites, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its cellular uptake. The pyridine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Uniqueness: 1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone is unique due to its combination of a morpholine ring, trifluoromethyl group, and pyridine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications .

Properties

IUPAC Name

1-[3-morpholin-4-yl-5-(trifluoromethyl)pyridin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c1-8(18)11-10(17-2-4-19-5-3-17)6-9(7-16-11)12(13,14)15/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCXWONCVFAJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)C(F)(F)F)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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